molecular formula C14H14Cl3NO B1412772 1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride CAS No. 2206264-62-0

1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride

Cat. No. B1412772
CAS RN: 2206264-62-0
M. Wt: 318.6 g/mol
InChI Key: CZXHCVBRZVKLJD-UHFFFAOYSA-N
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Description

  • Molecular Weight : 304.6 g/mol .

Physical And Chemical Properties Analysis

  • Physical Form : The compound exists as a powder .
  • Stability : Consider storage conditions (e.g., room temperature) .

Scientific Research Applications

Phenylethylamines: A Basis for Understanding

Research into phenylethylamines, a class of compounds related to 1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride, has been focused on the effects of repeated administration, including central nervous system (CNS) toxicity and tolerance development. These studies lay the groundwork for understanding the potential CNS interactions of similar compounds, highlighting the importance of investigating CNS toxicity and functional consequences for the organism (Woolverton, 1986).

Chlorophenols and Environmental Impact

Chlorophenols, which share structural similarities with the dichlorophenoxy group in the compound of interest, have been extensively reviewed in the context of Municipal Solid Waste Incineration (MSWI). These studies emphasize the precursor role of chlorophenols in the formation of dioxins, underlining the environmental implications and the potential toxicity associated with chlorophenols and their derivatives (Peng et al., 2016).

Antimicrobial Agents and Environmental Persistence

The compound triclosan, which shares functional group similarities with 1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride, is widely used as an antimicrobial agent. Research on triclosan has addressed its occurrence, toxicity, and degradation in the environment, highlighting its persistence and potential transformation into more toxic and persistent compounds. This research underscores the importance of understanding the environmental fate and toxicological effects of chemical compounds used in consumer products (Bedoux et al., 2012).

Herbicide Toxicity and Scientometric Analysis

The toxicity and environmental impact of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of scientometric reviews. These analyses provide insights into global research trends and gaps, particularly concerning the toxicology and mutagenicity of such compounds. This line of research is crucial for understanding the broader implications of chemical usage in agriculture and its potential risks to human health and the environment (Zuanazzi et al., 2020).

Safety and Hazards

  • Precautionary Measures : Handle with care, use appropriate protective equipment .

properties

IUPAC Name

1-[4-(3,5-dichlorophenoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-9(17)10-2-4-13(5-3-10)18-14-7-11(15)6-12(16)8-14;/h2-9H,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXHCVBRZVKLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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